molecular formula C7H15Cl2N2O4P B12425215 4-Hydroperoxy Cyclophosphamide-d4

4-Hydroperoxy Cyclophosphamide-d4

Cat. No.: B12425215
M. Wt: 297.11 g/mol
InChI Key: VPAWVRUHMJVRHU-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroperoxy Cyclophosphamide-d4 is a deuterium-labeled analog of 4-Hydroperoxy Cyclophosphamide. It is an active metabolite form of the prodrug Cyclophosphamide, which is widely used in chemotherapy. This compound is known for its ability to crosslink DNA, induce apoptosis in T cells, and activate mitochondrial death pathways through the production of reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroperoxy Cyclophosphamide-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 4-Hydroperoxy Cyclophosphamide molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity and stability of the final product. The compound is usually produced in solid form and stored under nitrogen at -80°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4-Hydroperoxy Cyclophosphamide-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-Hydroperoxy Cyclophosphamide-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroperoxy Cyclophosphamide-d4 involves its conversion to active metabolites that crosslink DNA and induce apoptosis. The compound activates mitochondrial death pathways through the production of reactive oxygen species. It also inhibits cell proliferation by alkylating DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Hydroxy Cyclophosphamide
  • Aldophosphamide
  • Phosphoramide Mustard
  • Ifosfamide
  • Mafosfamide

Uniqueness

4-Hydroperoxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This labeling also affects its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .

Properties

Molecular Formula

C7H15Cl2N2O4P

Molecular Weight

297.11 g/mol

IUPAC Name

N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2

InChI Key

VPAWVRUHMJVRHU-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.